Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate
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Overview
Description
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, an ethoxy group, and an amido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate typically involves a multi-step process. One common method starts with the bromination of 4-ethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the amide bond through a reaction with an appropriate amine. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amido group.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the ethoxy group.
Major Products
Substitution: Products with different halogens or other substituents replacing the bromine atom.
Reduction: Dehalogenated products or modified amides.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Scientific Research Applications
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the amido group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the ethoxy and amido groups, making it less versatile in biological applications.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
Methyl 4-(4-bromophenyl)benzoate: Contains a bromophenyl group, offering different steric and electronic properties.
Uniqueness
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, while the amido group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-3-23-15-9-6-12(10-14(15)18)16(20)19-13-7-4-11(5-8-13)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWSVAUSYIBGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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